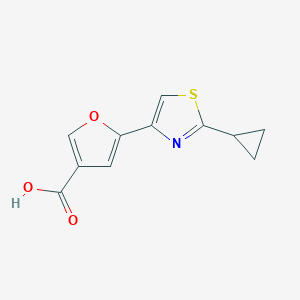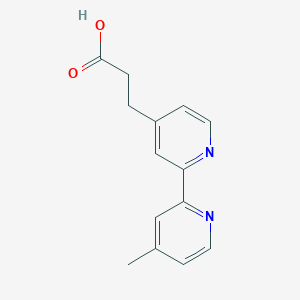
4'-Methyl-2,2'-bipyridine-4-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The presence of the bipyridine moiety in the structure imparts unique properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of bipyridine derivatives, including 3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bipyridine moiety allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of alkylated bipyridine derivatives.
Applications De Recherche Scientifique
3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. These interactions can lead to the inhibition or activation of enzymes, affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
Uniqueness
3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid is unique due to the presence of the propanoic acid group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications, distinguishing it from other bipyridine derivatives .
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-4-6-15-12(8-10)13-9-11(5-7-16-13)2-3-14(17)18/h4-9H,2-3H2,1H3,(H,17,18) |
Clé InChI |
KPDMVBHNSNECBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


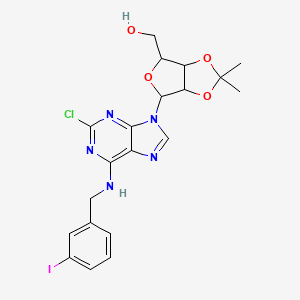
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
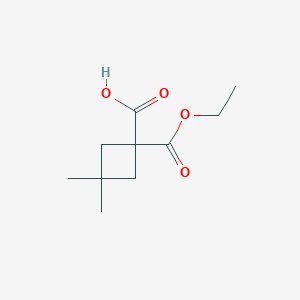
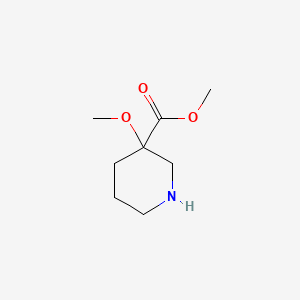
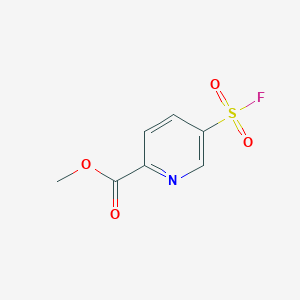


![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
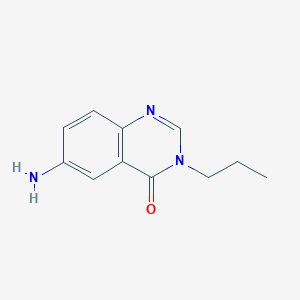
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)


